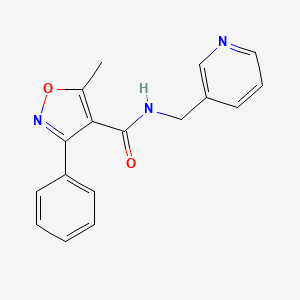![molecular formula C21H20N2O B5522712 N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBA is a member of the amide family of compounds and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
DNA-Intercalating Antitumor Agents
N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide and its derivatives have been explored for their potential as antitumor agents due to their ability to intercalate DNA. These compounds have been synthesized and evaluated for in vivo antitumor activity, highlighting their significance in the search for effective cancer treatments. The structural modifications on the phenyl ring of these compounds influence their DNA binding abilities and, consequently, their biological activity against tumors. For instance, certain derivatives have shown promising solid tumor activity in preclinical models, with specific modifications leading to enhanced therapeutic efficacy (Atwell, Baguley, & Denny, 1989).
Fluorescent Probes for Nerve Agent Detection
Derivatives of this compound have been employed in the design of fluorescent probes for the detection of nerve agents. These probes leverage the covalent assembly and Lossen rearrangement mechanisms to achieve high selectivity and sensitivity in detecting hazardous substances like diethyl chlorophosphate (DCP). This application is crucial for environmental monitoring and public safety, providing rapid and precise detection methods (Huo et al., 2019).
Electrochromic Materials
Research into this compound derivatives has extended to the development of electrochromic materials. These materials exhibit multi-oxidation stages and lower oxidation potentials, attributed to the electron-donating properties of dimethylamino groups. They find application in electrochromic devices (ECDs), offering advancements in display technologies and energy-efficient windows with their ability to change color in response to electrical stimuli. The incorporation of these compounds into ECDs enables the creation of devices with high contrast and rapid switching capabilities, contributing to the development of novel optical and electronic devices (Li, Yen, & Liou, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-23(2)18-12-8-11-17(15-18)22-21(24)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZYBNOQUGDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)

![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)


![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)

![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)
![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)

![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)

